molecular formula C21H32O2 B13422812 Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16--pentaenoate CAS No. 2692622-82-3

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16--pentaenoate

Cat. No.: B13422812
CAS No.: 2692622-82-3
M. Wt: 316.5 g/mol
InChI Key: OITJCKVSVNJHQO-AAQCHOMXSA-N
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Description

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate is a long-chain fatty acid ethyl ester. This compound is characterized by its multiple conjugated double bonds, which contribute to its unique chemical properties. It is a derivative of nonadeca-pentaenoic acid, where the carboxy group of the acid is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate typically involves the esterification of nonadeca-pentaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and heating. The use of a continuous distillation setup helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester. The final product is obtained through distillation and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, diols, and hydroxylated esters.

    Reduction: Saturated ethyl nonadecanoate.

    Substitution: Amino or alkoxy derivatives of the ester.

Scientific Research Applications

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cell membrane structure and function due to its fatty acid nature.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate can be compared with other long-chain fatty acid ethyl esters such as:

    Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Similar in structure but with an additional double bond, making it more unsaturated.

    Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate: Similar in structure but with a longer carbon chain, affecting its physical properties.

The uniqueness of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate lies in its specific chain length and degree of unsaturation, which influence its chemical reactivity and biological functions.

Properties

CAS No.

2692622-82-3

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate

InChI

InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-20H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-

InChI Key

OITJCKVSVNJHQO-AAQCHOMXSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Origin of Product

United States

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